molecular formula C9H20ClNO2 B2383478 Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride CAS No. 2411181-33-2

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride

Cat. No.: B2383478
CAS No.: 2411181-33-2
M. Wt: 209.71
InChI Key: GWEHCQAJGSVRGT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride typically involves the esterification of (3S)-3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that can interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-2,2,4-trimethylpentanoate;hydrochloride: The enantiomer of the compound with different stereochemistry.

    Ethyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This specificity makes it valuable in research and pharmaceutical applications.

Properties

IUPAC Name

methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRFZZMJCUUYIJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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